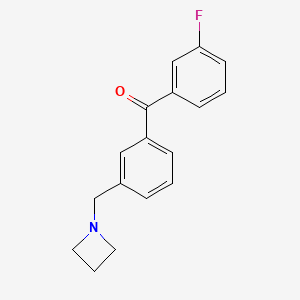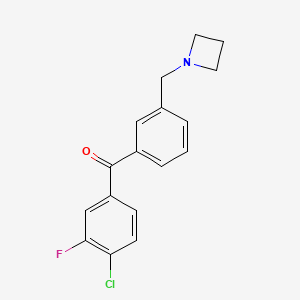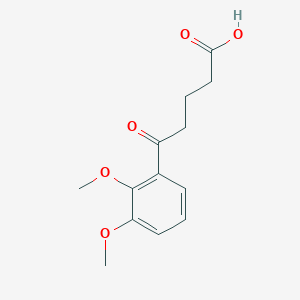
5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds like (2,3-Dimethoxyphenyl)acetic acid, the structure has been confirmed by spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid” can be determined using various analytical techniques. For a similar compound, 3-(2,5-Dimethoxyphenyl)propionic acid, the melting point is 66-69 °C, and it is a solid at room temperature .科学的研究の応用
DNA Damage and Carcinogenic Potential Research indicates that compounds structurally related to 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, such as 5-Aminolevulinic acid and its derivatives, can induce DNA damage under certain conditions, potentially leading to carcinogenic effects. For instance, 5-Aminolevulinic acid, accumulated in acute intermittent porphyria, may contribute to hepatocellular carcinoma development through reactive oxygen species production and DNA damage, highlighting the importance of understanding the biochemical interactions and potential risks associated with such compounds (Onuki et al., 2002).
Biochemical Mechanisms in Lignin Decomposition Studies on lignin model compounds, including those with methoxy and dimethoxy functionalities similar to 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, have revealed complex biochemical mechanisms involved in lignin decomposition. These insights are crucial for developing sustainable biotechnological applications, such as biofuel production and environmental remediation, by harnessing the natural processes of lignin breakdown (Yokoyama, 2015).
Pharmacological and Health-Related Properties Phenolic acids like Chlorogenic Acid (CGA), which share structural similarities with 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, exhibit a wide range of pharmacological and health-related properties. CGA, found in green coffee extracts and tea, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. Such properties suggest that structurally related compounds, including 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, may also possess significant therapeutic and health-promoting potential (Naveed et al., 2018).
Applications in Material Science Research on hydroxymethylfurfural (HMF) derivatives, which share functional group characteristics with 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, outlines the potential of these compounds in material science. HMF and its derivatives are explored for producing sustainable polymers, functional materials, and fuels, demonstrating the versatility and applicability of such compounds in developing new, eco-friendly materials (Chernyshev et al., 2017).
Enzymology and Detoxification Processes Studies on arsenic metabolism have highlighted the role of certain enzymatic processes in the detoxification of toxic species, with implications for understanding the biochemical pathways involved in the metabolism of structurally related compounds like 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid. Such research contributes to a broader understanding of detoxification mechanisms and their relevance to human health and environmental science (Aposhian et al., 2004).
Safety And Hazards
特性
IUPAC Name |
5-(2,3-dimethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-11-7-3-5-9(13(11)18-2)10(14)6-4-8-12(15)16/h3,5,7H,4,6,8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLZVZIWVFSERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645461 |
Source


|
| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-29-5 |
Source


|
| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

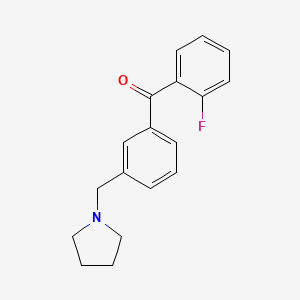
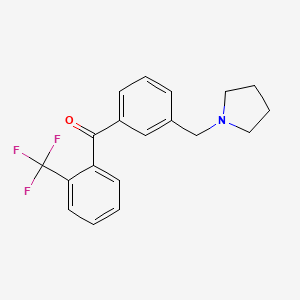
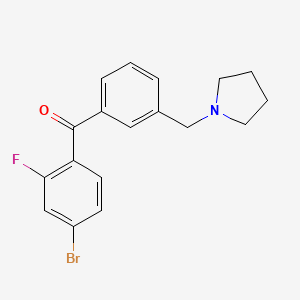
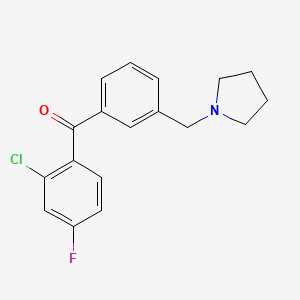
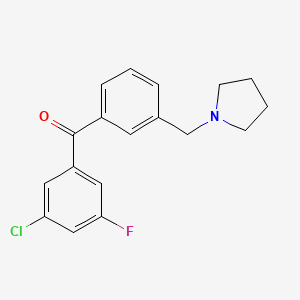
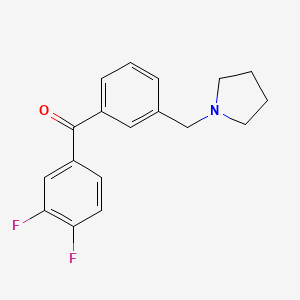
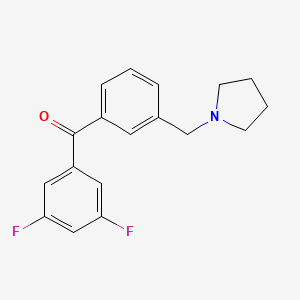

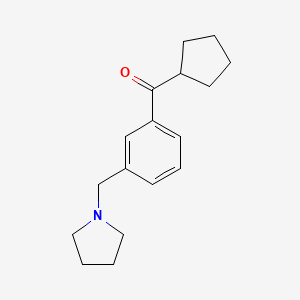
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
